2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene
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Overview
Description
2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene is an organic compound that features a naphthalene core substituted with benzyloxy and 4-bromo-2-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene typically involves multi-step organic reactions. One common method includes the following steps:
Naphthalene Derivatization: Starting with a naphthalene derivative, the benzyloxy group is introduced via a nucleophilic substitution reaction.
Bromination and Fluorination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove halogens or reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with fewer substituents.
Scientific Research Applications
2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the development of fluorescent probes for biological imaging.
Industry: It can be used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: A structurally related compound with similar aromatic substitution patterns.
2-Fluoro-4-bromobiphenyl: Another related compound with fluorine and bromine substitutions on a biphenyl core.
Uniqueness
2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene is unique due to the presence of both benzyloxy and 4-bromo-2-fluorophenyl groups on a naphthalene core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-6-phenylmethoxynaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFO/c24-20-9-11-22(23(25)14-20)19-7-6-18-13-21(10-8-17(18)12-19)26-15-16-4-2-1-3-5-16/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLNZCKNVCBFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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